molecular formula C16H20N4O5S2 B4955621 N-[4-[(5-acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)methylsulfonyl]phenyl]acetamide

N-[4-[(5-acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)methylsulfonyl]phenyl]acetamide

Cat. No.: B4955621
M. Wt: 412.5 g/mol
InChI Key: WJLGYQNAMCQMBZ-UHFFFAOYSA-N
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Description

N-[4-[(5-acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)methylsulfonyl]phenyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(5-acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)methylsulfonyl]phenyl]acetamide typically involves the reaction of 5-acetamido-3-acetyl-2-methyl-1,3,4-thiadiazole with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(5-acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)methylsulfonyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[(5-acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)methylsulfonyl]phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(5-acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)methylsulfonyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. For instance, it can inhibit the activity of certain enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(5-acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)methylsulfonyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[4-[(5-acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)methylsulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S2/c1-10(21)17-13-5-7-14(8-6-13)27(24,25)9-16(4)20(12(3)23)19-15(26-16)18-11(2)22/h5-8H,9H2,1-4H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLGYQNAMCQMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CC2(N(N=C(S2)NC(=O)C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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